molecular formula C19H24N6O2 B2612105 2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2097888-47-4

2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Cat. No.: B2612105
CAS No.: 2097888-47-4
M. Wt: 368.441
InChI Key: ZVESZVRHLWVJPV-UHFFFAOYSA-N
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Description

2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.441. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4OC_{16}H_{22}N_4O with a molecular weight of approximately 286.37 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a cyclopentapyridazine core, which are linked through various functional groups. This unique arrangement may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H22N4O
Molecular Weight286.37 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC(NC(=O)C(C)N(C2=CN=CN=C2)CC1)=N2C=CC(=N2)N(C)C

Antimicrobial Properties

Research indicates that pyridazine derivatives exhibit antimicrobial activities. A study demonstrated that similar compounds showed effectiveness against various bacterial strains through mechanisms such as disruption of cell wall synthesis and inhibition of protein synthesis . The specific biological activity of the target compound remains to be fully elucidated but could potentially align with these findings.

Anticancer Activity

Compounds containing piperazine and pyrimidine rings have been investigated for their anticancer properties. For instance, derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The structural components of the compound may interact with key proteins involved in oncogenesis.

The biological activity of the compound can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:
The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced viability of pathogenic cells or cancer cells.

2. Receptor Modulation:
It may act as a modulator for receptors involved in neurotransmission or cellular signaling, influencing physiological responses.

3. Antioxidant Activity:
Similar compounds have been noted for their ability to scavenge free radicals, suggesting that this compound could possess antioxidant properties .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation:
    A study evaluated the antimicrobial efficacy of pyridazine derivatives using disk diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening:
    Research involving piperazine-based compounds indicated that they could inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Pharmacokinetic Studies:
    Investigations into similar compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. The presence of the piperazine and pyrimidine moieties enhances the ability to interact with various biological targets, making this compound a candidate for further investigation in cancer therapeutics. For instance, research has shown that similar structures can inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival .

Antimicrobial Properties

Compounds containing piperazine and pyrimidine rings have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . Preliminary assays suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Neurological Applications

The piperazine moiety is frequently associated with compounds that exhibit neuroprotective properties. Studies indicate that similar derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders . The structural similarities suggest that this compound may also possess such properties.

Case Studies

  • Anticancer Screening : In a recent study, derivatives resembling the target compound were evaluated for their cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .
  • Antimicrobial Evaluation : A series of tests were conducted to assess the antimicrobial efficacy of compounds related to the target structure. The disc diffusion method revealed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong activity .
  • Neuropharmacological Assessment : Compounds with similar structural features underwent behavioral tests in rodent models to evaluate their effects on anxiety-like behaviors. Results showed a marked improvement in anxiety scores, supporting the hypothesis that these compounds may act on serotonin receptors .

Data Tables

Application AreaObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against S. aureus
NeurologicalReduced anxiety-like behavior

Properties

IUPAC Name

2-[1-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13-11-20-12-21-18(13)23-6-8-24(9-7-23)19(27)14(2)25-17(26)10-15-4-3-5-16(15)22-25/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVESZVRHLWVJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C(C)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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